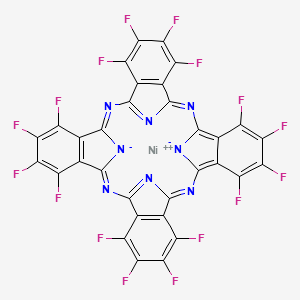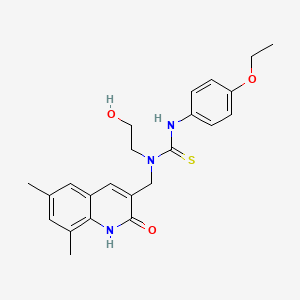
beta-Glucuronidase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Glucuronidase-IN-1 is a potent and selective inhibitor of the enzyme beta-glucuronidase. Beta-glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of beta-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans, such as heparan sulfate . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . Inhibitors of beta-glucuronidase, like this compound, are of significant interest due to their potential therapeutic applications in various diseases, including cancer and liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Glucuronidase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step often involves reactions such as halogenation, nitration, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Key considerations in industrial production include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing large-scale purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Glucuronidase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, nitrates, and sulfonates are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Beta-Glucuronidase-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Beta-Glucuronidase-IN-1 exerts its effects by selectively inhibiting the enzyme beta-glucuronidase. The mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the hydrolysis of beta-D-glucuronic acid residues . Key molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Beta-Glucuronidase-IN-1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Beta-Glucuronidase-IN-2: Another inhibitor with a different core structure but similar inhibitory activity.
Beta-Glucuronidase-IN-3: A less potent inhibitor with a broader range of activity against other glycosidases.
Beta-Glucuronidase-IN-4: A compound with similar potency but different pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H27N3O3S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-[(6,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C23H27N3O3S/c1-4-29-20-7-5-19(6-8-20)24-23(30)26(9-10-27)14-18-13-17-12-15(2)11-16(3)21(17)25-22(18)28/h5-8,11-13,27H,4,9-10,14H2,1-3H3,(H,24,30)(H,25,28) |
InChI-Schlüssel |
PSKUPWXOVUAUJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CCO)CC2=CC3=CC(=CC(=C3NC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


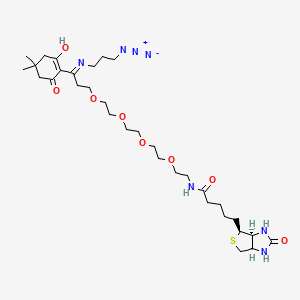
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
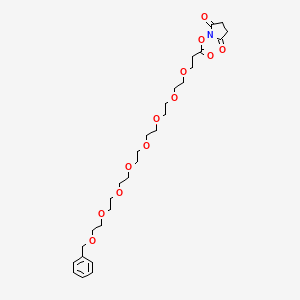
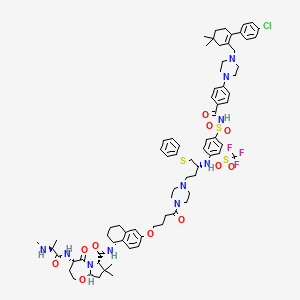
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
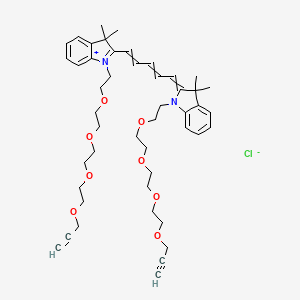
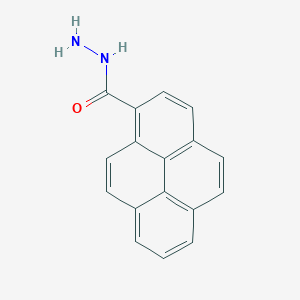
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
